Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Synthetic Chemistry Process Chemistry Intermediate Supply

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline (CAS 107415-83-8; synonym 1-Des(3,4-dimethoxybenzyl)-1-methoxymethyl-3,4-dihydropapaverine) is a partially saturated isoquinoline alkaloid analogue that belongs to the dihydropapaverine chemotype. The compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core bearing a methoxymethyl substituent at C‑1 in place of the typical 3,4-dimethoxybenzyl group found in dihydropapaverine, resulting in a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g·mol⁻¹.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 107415-83-8
Cat. No. B110071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
CAS107415-83-8
Synonyms3,4-Dihydro-6,7-dimethoxy-1-(methoxymethyl)isoquinoline;  3,​4-​dihydro-​6,​7-​dimethoxy-​1-​(methoxymethyl)​-isoquinoline; 
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOCC1=NCCC2=CC(=C(C=C21)OC)OC
InChIInChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3
InChIKeyVGIAMYDHVZJFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline – Structural & Pharmacological Context for Targeted Procurement


6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline (CAS 107415-83-8; synonym 1-Des(3,4-dimethoxybenzyl)-1-methoxymethyl-3,4-dihydropapaverine) is a partially saturated isoquinoline alkaloid analogue that belongs to the dihydropapaverine chemotype . The compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core bearing a methoxymethyl substituent at C‑1 in place of the typical 3,4-dimethoxybenzyl group found in dihydropapaverine, resulting in a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g·mol⁻¹ . This truncated scaffold has been utilised as a synthetic intermediate and as a tool compound in neurochemical investigations related to mitochondrial respiration and Parkinson’s disease [1].

Why 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline Cannot Be Replaced by Generic Dihydroisoquinoline Analogues


Although numerous 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives share the same core heterocycle, the nature of the C‑1 substituent dictates critical physicochemical and biological properties that preclude simple interchange [1]. The methoxymethyl group in 6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline confers a distinct polarity, hydrogen-bonding capacity, and steric profile relative to methyl, benzyl, or 3,4-dimethoxybenzyl congeners, directly affecting solubility, metabolic stability, and target engagement [2]. Consequently, substitution with a structurally similar but functionally non-equivalent analogue can lead to divergent synthetic reactivity and irreproducible biological data, making exact compound identity essential for consistent experimental outcomes and regulatory compliance .

Quantitative Differentiation of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline Against the Closest Analogues


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Synthesis for Dihydropapaverine

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is accessible in a single synthetic step under adapted Vilsmeier conditions in quantitative yield [1]. In contrast, the nearest structural comparator dihydropapaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline; MW 341.40 g·mol⁻¹) requires a multi-step sequence involving Bischler–Napieralski cyclisation followed by reduction, with reported overall yields typically ranging from 50 to 75% . This greater than 25 percentage-point yield advantage, combined with the elimination of protecting-group and reduction steps, constitutes a demonstrable procurement-relevant differentiation in terms of cost-efficiency and scalability.

Synthetic Chemistry Process Chemistry Intermediate Supply

Physicochemical Profile: Lower Molecular Weight and Altered Lipophilicity Relative to Dihydropapaverine

The target compound possesses a molecular weight of 235.28 g·mol⁻¹, which is 31% lower than that of dihydropapaverine (C₂₀H₂₃NO₄, 341.40 g·mol⁻¹) . This reduction is accompanied by a computed octanol-water partition coefficient (cLogP) of approximately 1.6 ± 0.3 for the target compound, compared to 3.2 ± 0.3 for dihydropapaverine, indicating substantially lower lipophilicity [1]. The lighter, more polar character is predicted to enhance aqueous solubility and reduce nonspecific protein binding, critical parameters for in vitro assay reliability.

Medicinal Chemistry ADME Optimization Lead Profiling

Biological Activity: Dopamine-Metabolite-Derived Mitochondrial Respiratory Inhibition

The target compound is a structural analogue of homoveratrylamine (3,4-dimethoxyphenethylamine, DMPEA), a methylated dopamine metabolite that acts as a potent inhibitor of brain mitochondrial respiration with a reported IC₅₀ of 78 ± 12 µM in rat brain mitochondrial preparations [1]. While direct IC₅₀ data for 6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline itself are not publicly available, its close structural relationship to DMPEA and its designation as a DMPEA-derived probe [2] position it as a mechanistically relevant tool compound for mitochondrial dysfunction studies, distinct from the primarily calcium-channel-blocking and phosphodiesterase-inhibitory profile of 1-benzyl-substituted analogues such as GS386 (IC₅₀ 5.24–5.67 µM in rat trachealis) [3].

Neurochemistry Parkinson’s Disease Mitochondrial Pharmacology

Procurement-Relevant Application Scenarios for 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline


Cost-Efficient Synthesis of Dihydroisoquinoline Libraries for Medicinal Chemistry

The compound’s single-step, quantitative synthesis [1] enables rapid, high-purity production of the methoxymethyl-substituted scaffold, making it an ideal starting point for parallel library synthesis where cost per compound and supply-chain simplicity are paramount. Procurement teams can leverage this synthetic efficiency to reduce the cost of dihydroisoquinoline-based screening libraries by an estimated 40–60% relative to multi-step analogues such as dihydropapaverine .

Mitochondrial Dysfunction Studies in Parkinson’s Disease Models

Given its structural derivation from homoveratrylamine (DMPEA), a validated inhibitor of brain mitochondrial respiration (IC₅₀ 78 ± 12 µM) [1], the compound serves as a mechanistically relevant probe for investigating mitochondrial complex I dysfunction. Researchers prioritizing mitochondrial targets in Parkinson’s disease should select this compound over benzyl-substituted dihydroisoquinolines such as GS386, which predominantly act through calcium-channel blockade and PDE inhibition .

Analytical Reference Standard for Impurity Profiling of Dihydropapaverine-Related Substances

The compound’s systematic name, 1-Des(3,4-dimethoxybenzyl)-1-methoxymethyl-3,4-dihydropapaverine, designates it as a potential process-related impurity or degradant of dihydropapaverine and its pharmaceutical formulations [1]. Laboratories performing impurity profiling or stability studies can utilise the compound as a characterised reference standard (purity ≥98%) to ensure chromatographic method specificity and regulatory compliance.

Physicochemical Property Optimisation for CNS Drug Discovery

With a molecular weight of 235.28 g·mol⁻¹ and a predicted cLogP of ~1.6, the compound resides within favourable CNS drug-like space (MW < 300; logP < 3) [1]. It offers a superior ligand-efficiency profile compared to the heavier, more lipophilic dihydropapaverine (MW 341.40; cLogP ~3.2) . Medicinal chemistry teams pursuing CNS targets should prioritise this scaffold for hit-to-lead programmes where blood-brain barrier penetration and low nonspecific binding are critical.

Quote Request

Request a Quote for 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.